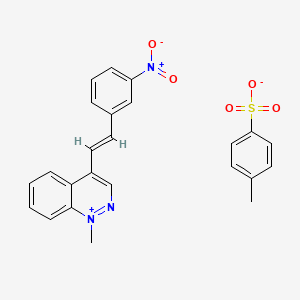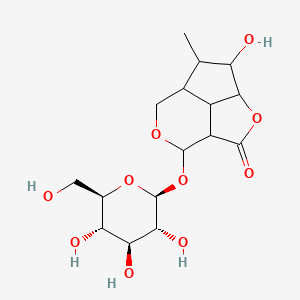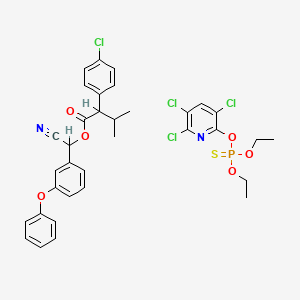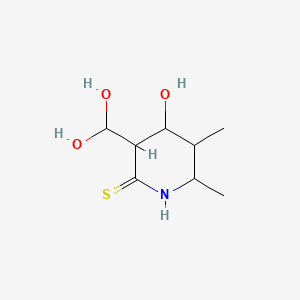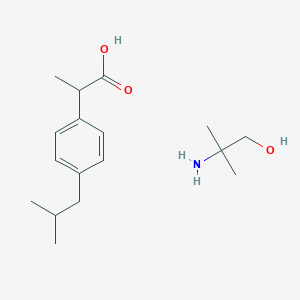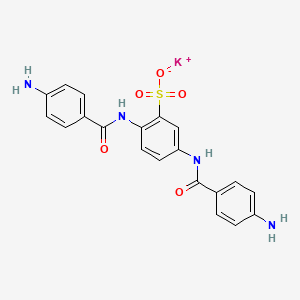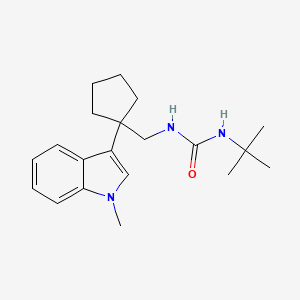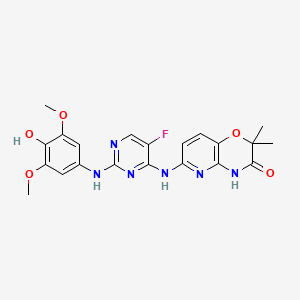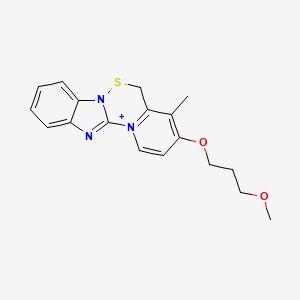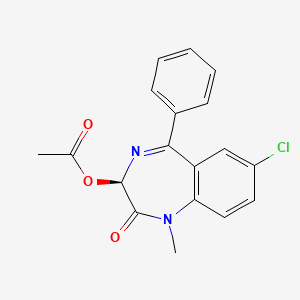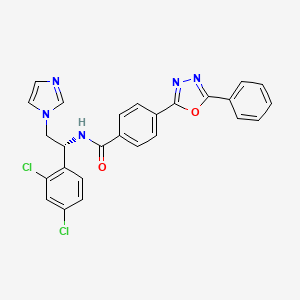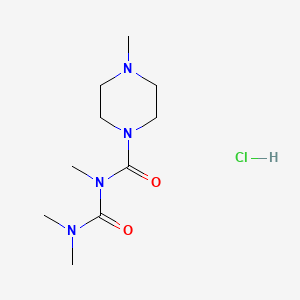
1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride is a chemical compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which contributes to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride involves multiple steps. The process typically begins with the reaction of piperazine with dimethylamine to form an intermediate compound. This intermediate is then subjected to further reactions with carbonyl compounds under controlled conditions to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production methods also incorporate advanced purification techniques to remove impurities and ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the conversion of the compound to its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Scientific Research Applications
1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride has numerous scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Piperazinecarboxamide, N,N-dimethyl-: This compound has a similar structure but lacks the additional dimethylamino carbonyl group.
1-Piperazinecarboxamide, N-methyl-N-((dimethylamino)carbonyl)-: This compound is similar but has only one methyl group attached to the piperazine ring.
Uniqueness
1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride is unique due to its specific molecular configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
80712-49-8 |
|---|---|
Molecular Formula |
C10H21ClN4O2 |
Molecular Weight |
264.75 g/mol |
IUPAC Name |
N-(dimethylcarbamoyl)-N,4-dimethylpiperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H20N4O2.ClH/c1-11(2)9(15)13(4)10(16)14-7-5-12(3)6-8-14;/h5-8H2,1-4H3;1H |
InChI Key |
WANUQLSWJLXBAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)N(C)C(=O)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



